2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-8,8-dimethyl-6,7-dihydro-5H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)5-3-4-8-6-9(7-14)11(13)15-10(8)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXZJFJGCBXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC(=C(N=C21)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511936-21-2 | |
| Record name | 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Tetrahydroquinoline Core with Dimethyl Substitution
The tetrahydroquinoline ring system with 8,8-dimethyl substitution can be synthesized by cyclization of appropriate precursors such as substituted anilines or amino alcohols with ketones or aldehydes bearing dimethyl groups. The geminal dimethyl groups at the 8-position are typically introduced via the starting ketone or aldehyde component.
- Acid-catalyzed cyclization using mineral acids or Lewis acids.
- Heating under reflux in solvents such as ethanol or toluene.
- Use of dehydrating agents to facilitate ring closure.
Introduction of the Carbonitrile Group at the 3-Position
The nitrile group at the 3-position is commonly introduced by:
- Conversion of a corresponding 3-keto or 3-oxo intermediate to an oxime followed by dehydration to the nitrile.
- Direct cyanation reactions using reagents such as cyanogen bromide or other cyanide sources under controlled conditions.
Alternatively, the nitrile functionality can be introduced through substitution reactions on a suitable leaving group at the 3-position.
Chlorination at the 2-Position
The 2-chloro substituent is introduced by halogenation of the quinoline ring, often through:
- Treatment of the corresponding 2-hydroxy or 2-oxo derivative with chlorinating agents such as thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5).
- Halogenation of N-oxides of the quinoline ring with alkyl sulfonyl halides (e.g., methylsulfonyl chloride).
This step requires careful control of reaction conditions to avoid over-chlorination or degradation of the molecule.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino precursor + ketone with gem-dimethyl groups, acid catalyst, reflux in ethanol | Formation of 8,8-dimethyl-5,6,7,8-tetrahydroquinoline core |
| 2 | Oxime formation | Hydroxylamine treatment of 3-oxo intermediate | Formation of 3-oxime intermediate |
| 3 | Dehydration to nitrile | Acid or dehydrating agent (e.g., P2O5) | Conversion of oxime to 3-carbonitrile |
| 4 | Chlorination at 2-position | Thionyl chloride or PCl3 treatment | Introduction of 2-chloro substituent |
Industrial and Laboratory Scale Considerations
- Industrial Scale: Continuous flow reactors are employed to optimize reaction times and yields, especially for chlorination and cyanation steps, ensuring consistent product quality and safety.
- Laboratory Scale: Batch reactions with careful temperature and reagent control are used, with purification by recrystallization or chromatography.
Research Findings and Analysis
- The presence of geminal dimethyl groups at the 8-position enhances the stability of the tetrahydroquinoline ring and influences the reactivity of the compound during chlorination and cyanation.
- Chlorination via thionyl chloride is efficient but requires anhydrous conditions to prevent hydrolysis.
- The nitrile introduction via oxime dehydration is a reliable method yielding high purity products.
- Alternative synthetic routes involving direct cyanation or halogen exchange reactions have been explored but often result in lower yields or by-products.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Tetrahydroquinoline ring formation | Acid-catalyzed cyclization | Amino precursors, ketones, acids | High regioselectivity | Requires precise temperature control |
| Nitrile group introduction | Oxime formation and dehydration | Hydroxylamine, dehydrating agents | High yield, well-established | Sensitive to reaction conditions |
| Chlorination at 2-position | Halogenation of hydroxy or N-oxide | Thionyl chloride, PCl3, sulfonyl chlorides | Efficient chlorination | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and catalysts such as palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- InChI Code: 1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3
- InChI Key: RKICFLPSLQJSMF-UHFFFAOYSA-N
- Purity: Typically available at 95% .
- Physical Form: Powder .
Potential Applications Based on Similar Compounds
Due to the limited information on the specific applications of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, applications of similar compounds are considered to infer potential uses:
- Antimicrobial and Antiviral Activities: Pyridine compounds, which share structural similarities with tetrahydroquinolines, have demonstrated antimicrobial and antiviral activities .
- Third-Generation Photovoltaics: Quinoline derivatives have gained popularity in third-generation photovoltaic applications .
- Synthesis of Related Compounds: It can serve as an intermediate in synthesizing various other compounds . For instance, it is related to 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, which has a CAS No. 2225136-61-6 .
Case Studies
Specific case studies directly involving this compound are not available in the provided search results. However, research on related quinoline derivatives provides some context:
- 8-Hydroxyquinoline Derivatives: Studies have explored the antiviral activities of 8-hydroxyquinoline derivatives against viruses like the dengue virus .
- Antibacterial Activity: Certain derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
Data Table
Due to the lack of specific data regarding this compound, a comprehensive data table cannot be constructed.
Future Research Directions
Further research is needed to explore the specific applications of this compound. Investigations could focus on:
- Evaluating its potential antimicrobial and antiviral activities .
- Exploring its use in synthesizing novel compounds for material science .
- Assessing its applicability in photovoltaic technologies .
Safety Information
Mechanism of Action
The mechanism of action of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chlorine and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a different position of the methyl groups.
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
Uniqueness: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Biological Activity
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 1511936-21-2) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article summarizes the biological activity of this compound based on recent research findings, including antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula: C₁₂H₁₃ClN₂
- Molecular Weight: 220.70 g/mol
- Purity: 95%
- CAS Number: 1511936-21-2
Antimicrobial Activity
Research has indicated that compounds containing the tetrahydroquinoline nucleus exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of tetrahydroquinolines possess moderate to good antibacterial and antifungal activities. For instance:
- A study evaluating various 5,6,7,8-tetrahydroquinoline derivatives demonstrated that certain compounds exhibited higher activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger when compared to standard antibiotics like Ampicillin and Griseofulvin .
Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Bacterial Activity | Fungal Activity |
|---|---|---|
| 3a | Moderate | Good |
| 3b | Good | Moderate |
| 3c | Highest | Moderate |
| 3d | Low | Low |
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has also been extensively studied. These compounds have shown promise in inhibiting various cancer cell lines.
- Mechanism of Action : Tetrahydroquinolines may exert their anticancer effects through multiple pathways including apoptosis induction and cell cycle arrest.
- Case Studies : In vitro studies have reported that certain derivatives demonstrate cytotoxicity comparable to established chemotherapeutics like cisplatin and 5-fluorouracil (5-FU). For example:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 3e | A549 | 15.4 | Cisplatin (10) |
| 3f | MCF-7 | 12.0 | 5-FU (14) |
| 3g | HeLa | 18.5 | Cisplatin (20) |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, tetrahydroquinolines have been investigated for various other pharmacological effects:
- Neuroprotective Effects : Some studies suggest that these compounds may act as iron-chelators, potentially offering neuroprotective benefits against neurodegenerative diseases .
- Anti-HIV Activity : Certain derivatives have shown efficacy in inhibiting HIV replication in vitro, indicating their potential as antiviral agents .
Q & A
Q. What are the common synthetic protocols for preparing 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs?
Answer: Synthesis typically involves multicomponent reactions or cyclization strategies. For example, analogous tetrahydroquinoline derivatives are synthesized via condensation of ketones (e.g., cyclohexanone) with nitriles or malononitrile derivatives in the presence of ammonium acetate or other catalysts . Key steps include:
- Cyclization : Acid-catalyzed or thermally driven cyclization to form the tetrahydroquinoline core.
- Functionalization : Introduction of substituents (e.g., chloro, methyl) via halogenation or alkylation at specific positions.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., N–H···O hydrogen bonds, π–π stacking). For example, triclinic crystal systems with unit cell parameters (e.g., a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å) are reported for related tetrahydroquinoline derivatives .
- NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at C8, chloro at C2).
- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2190 cm⁻¹) .
Q. Table 1: Representative Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Reference |
|---|---|---|
| Crystal System | Triclinic (P1) | |
| Unit Cell Volume | 659.26 ų | |
| Bond Angle (C–C–N) | ~109.5° | |
| Torsional Angles | Varied (e.g., −159.4° to 179.8°) |
Intermediate Research Questions
Q. How do steric and electronic effects of the 8,8-dimethyl and 2-chloro substituents influence reactivity?
Answer:
- Steric effects : The 8,8-dimethyl groups restrict conformational flexibility, potentially hindering nucleophilic attack at adjacent positions.
- Electronic effects : The electron-withdrawing chloro group at C2 activates the carbonitrile moiety at C3 for nucleophilic substitution or cycloaddition reactions.
- Methodological validation : Use density functional theory (DFT) calculations to map electrostatic potentials and compare with crystallographic data (e.g., bond angles deviating from ideality, such as C14′–C13′–C12 = 99.6°) .
Q. What strategies optimize yield in multicomponent reactions involving this compound?
Answer:
- Catalyst selection : Protic acids (e.g., PPA) or Lewis acids enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Thermal stability studies (e.g., DSC/TGA) ensure reactions proceed without decomposition.
Advanced Research Questions
Q. How can conflicting bioactivity data for tetrahydroquinoline derivatives be resolved?
Answer: Contradictions in reported bioactivities (e.g., anti-inflammatory vs. cardiotonic effects) may arise from:
- Structural variations : Minor substituent changes (e.g., thiophenyl vs. methyl groups) alter binding affinities .
- Assay conditions : Standardize in vitro models (e.g., enzyme inhibition vs. cell-based assays) and validate with in silico docking studies.
- Comparative analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding networks) with activity trends .
Q. What methodologies enable the design of metal complexes using this compound as a ligand?
Answer:
- Ligand modification : Introduce donor atoms (e.g., S, N) into the tetrahydroquinoline scaffold to enhance metal coordination .
- Complex characterization : Use single-crystal X-ray diffraction to confirm geometry (e.g., octahedral vs. tetrahedral) and spectroscopic techniques (EPR, UV-Vis) to assess electronic transitions .
- Stability testing : Evaluate pH-dependent ligand dissociation using titration calorimetry.
Q. How can computational methods predict regioselectivity in derivatization reactions?
Answer:
- DFT/MD simulations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonitrile group’s high electrophilicity favors attack at C3 .
- Transition state modeling : Map energy barriers for competing pathways (e.g., C2 vs. C4 functionalization) using software like Gaussian or ORCA.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
